molecular formula C22H23N3O3S B2553253 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-19-1

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Katalognummer B2553253
CAS-Nummer: 897483-19-1
Molekulargewicht: 409.5
InChI-Schlüssel: MRUDBOMBJYUTFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that has been investigated for various properties . It has been theoretically investigated for many properties including spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis .


Molecular Structure Analysis

The molecular structure of the compound has been investigated using various techniques such as NMR, mass spectrum, and X-ray crystallography . The compound has been crystallized in the monoclinic space group P 2 1 /n with specific cell parameters . The chromenone ring system is slightly twisted from planarity and the dihedral angle formed between the plane of the chromenone ring and benzene ring is 47.75° .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • The synthesis and biological activity of related compounds have been explored, indicating the interest in derivatives of dihydrobenzo[d]dioxin and dimethylbenzo[d]thiazol for their antimicrobial properties. Mhaske et al. (2014) reported on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, characterized by spectral methods and evaluated for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antimicrobial and Antiproliferative Potential

  • Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, highlighting the potential of related structures in developing new antimicrobial agents. These compounds showed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structures in the synthesis of novel derivatives has been shown to enhance biological activity, as evidenced by Yang et al. (2012) in their study on B-Raf kinase inhibitors, indicating the potential for cancer treatment (Yang et al., 2012).

Structural and Chemical Characterization

  • Chen et al. (2012) focused on the synthesis and characterization of dimethoxy derivatives involving dihydrobenzofuran and dihydrobenzodioxin structures, contributing to the understanding of these compounds' chemical properties (Chen, Ye, & Hu, 2012).

Potential for Dual Antidepressant Drugs

  • Exploration of benzo[b]thiophene derivatives for dual antidepressant drugs shows the versatility of these molecular frameworks. Orus et al. (2002) synthesized compounds with significant affinity for 5-HT1A receptors and serotonin reuptake inhibition, showcasing the therapeutic potential in psychiatric medication (Orus et al., 2002).

Wirkmechanismus

A molecular docking study shows that the title compound might exhibit inhibitory activity against 2RAW protein . Also, a clonogenic long-term survival assay of a similar compound against HCT116 human colon cancer cells showed an anti-cancer ability .

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation of its potential inhibitory activity against 2RAW protein , as well as its potential anti-cancer ability . Further studies could also focus on the synthesis and characterization of this compound .

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-11-15(2)20-17(12-14)23-22(29-20)25-7-5-24(6-8-25)21(26)16-3-4-18-19(13-16)28-10-9-27-18/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDBOMBJYUTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.